
(R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid is a chiral molecule that is likely to be of interest due to its structural features, which include a tert-butoxycarbonyl (Boc) protected amino group and a dichlorophenyl moiety. While the specific compound is not directly mentioned in the provided papers, similar compounds with tert-butoxycarbonyl protected amino groups and aromatic substituents are discussed, indicating the relevance of such structures in synthetic organic chemistry .
Synthesis Analysis
The synthesis of related compounds involves enantioselective alkylation, which is a key step in producing chiral molecules with high enantiomeric purity. For instance, the enantioselective alkylation of 2-[(4-chlorobenzyliden)amino]propanoic acid tert-butyl ester is used to synthesize (R)-2-amino-2-methyl-3-phenylpropanoic acid tert-butyl ester, demonstrating the importance of chiral auxiliaries and reagents in achieving the desired stereochemistry . Similarly, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio) propanoate from L-cystine through esterification and protection steps highlights the multi-step nature of synthesizing complex chiral molecules .
Molecular Structure Analysis
The molecular structure of chiral compounds is crucial for their biological activity and interaction with other chiral entities. The stereochemistry of the molecule is determined by the configuration of its chiral centers, which in the case of the compounds studied, is achieved through enantioselective synthesis methods. The use of NMR spectroscopy and chemical correlation is often employed to assign the configurations of the products, ensuring that the synthesized compounds are enantiomerically pure .
Chemical Reactions Analysis
Chiral molecules like (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid can undergo a variety of chemical reactions. The presence of a Boc-protected amino group allows for selective reactions at other functional groups while protecting the amino group from unwanted side reactions. For example, the Boc group can be removed under acidic conditions once other synthetic transformations have been completed . Additionally, the presence of aromatic substituents can facilitate reactions such as electrophilic aromatic substitution, which can be used to introduce further functional groups or complexity into the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid are influenced by its functional groups and molecular structure. The tert-butoxycarbonyl group increases the steric bulk and can affect the solubility and reactivity of the molecule. The dichlorophenyl group can contribute to the compound's lipophilicity, potentially affecting its ability to cross biological membranes. The chiral nature of the compound also means that it will have specific interactions with other chiral substances, which is particularly important in the context of biological systems .
Wissenschaftliche Forschungsanwendungen
Asymmetric Hydrogenation and Amino Acid Pharmacophore Preparation
(R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid has been instrumental in the asymmetric hydrogenation of enamine esters, a process crucial for synthesizing beta-amino acid pharmacophores. This process involves the use of chiral ferrocenyl ligands and rhodium catalysts to achieve high enantiomeric excess, essential for developing pharmacologically active compounds (Kubryk & Hansen, 2006).
Catalytic N-tert-Butoxycarbonylation of Amines
The compound serves as a catalyst in the N-tert-butoxycarbonylation of amines. It's an efficient and environmentally friendly catalyst for transforming amines into N-Boc derivatives. This transformation is crucial for synthesizing N-Boc-protected amino acids, highly resistant to racemization during peptide synthesis, making the N-Boc moiety one of the most important amine protecting groups (Heydari et al., 2007).
Eigenschaften
IUPAC Name |
(3R)-4-(2,4-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-11(8-13(19)20)6-9-4-5-10(16)7-12(9)17/h4-5,7,11H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGWEUIYPYFHNX-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Cl)Cl)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C(C=C(C=C1)Cl)Cl)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

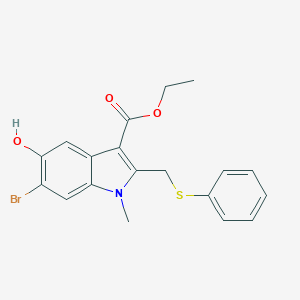
![9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B152210.png)


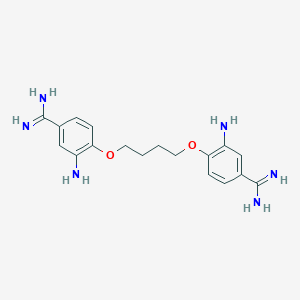

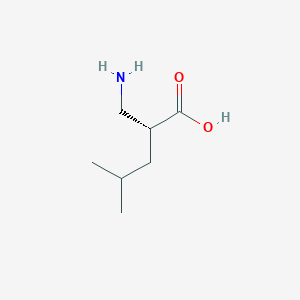
![benzyl N-[(2S)-1-[[(2S,5S)-3,3-difluoro-5-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxo-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B152233.png)
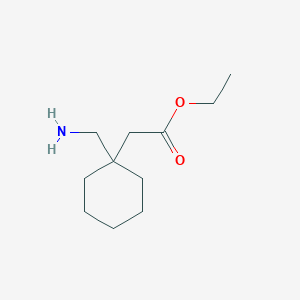


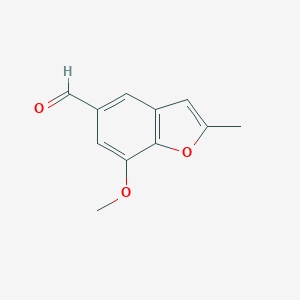
![2-(Bromomethyl)-1-[2-(bromomethyl)naphthalen-1-yl]naphthalene](/img/structure/B152243.png)
